4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-amino-1,2,4-triazole with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioxo group. The resulting intermediate is then treated with an amine, such as ammonia or a primary amine, to form the carboxamide group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as those involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazole-3-carboxamide: Lacks the thioxo group, resulting in different chemical properties and reactivity.
4-methyl-1,2,4-triazole-3-thiol: Contains a thiol group instead of a carboxamide group, leading to different biological activities.
5-methyl-1,2,4-triazole-3-carboxamide: Similar structure but with a different substitution pattern, affecting its chemical behavior and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C4H6N4OS |
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Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-methyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-8-3(2(5)9)6-7-4(8)10/h1H3,(H2,5,9)(H,7,10) |
InChI Key |
LHTOVJHYUSQYEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C(=O)N |
Origin of Product |
United States |
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